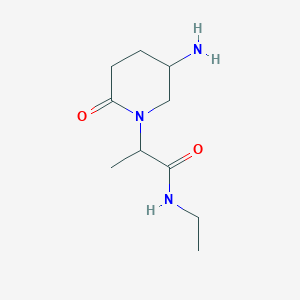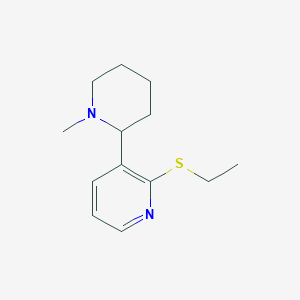
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ブロモベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、分子式C13H12BrNO2を持つ有機化合物です。これは、6員環の酸素含有ヘテロ環であるピランの誘導体であり、ブロモベンゾイル基とカルボニトリル基を特徴としています。
準備方法
合成経路と反応条件
4-(3-ブロモベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルの合成は、通常、トリエチルアミンなどの塩基の存在下、3-ブロモベンゾイルクロリドとテトラヒドロ-2H-ピラン-4-カルボニトリルを反応させることにより行われます。この反応は、副反応を防ぐために、ジクロロメタンなどの有機溶媒中で低温で行われます。生成物はその後、カラムクロマトグラフィーで精製されます。
工業生産方法
4-(3-ブロモベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルの特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室合成のスケールアップを含むでしょう。これには、反応条件の最適化、より大きな反応容器の使用、および収率と効率を向上させるための連続フロー技術の採用が含まれます。
化学反応の分析
反応の種類
4-(3-ブロモベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 適切な条件下で、臭素原子はアミンやチオールなどの他の求核剤で置換することができます。
還元反応: カルボニトリル基は、水素化リチウムアルミニウムなどの還元剤を使用してアミンに還元することができます。
酸化反応: テトラヒドロピラン環は、ラクトンまたは他の酸素化誘導体を形成するために酸化することができます。
一般的な試薬と条件
置換: アミンやチオールなどの求核剤、多くの場合、水素化ナトリウムなどの塩基の存在下。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
主な生成物
置換: 臭素原子を置き換えたさまざまな官能基を持つ生成物。
還元: カルボニトリル基の還元から得られるアミン。
酸化: テトラヒドロピラン環の酸素化誘導体。
科学研究への応用
4-(3-ブロモベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、科学研究でいくつかの応用があります。
有機合成: 特に医薬品や農薬の開発において、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
医薬品化学: この化合物の構造により、潜在的な治療効果を持つ新規医薬品の発見につながる可能性のある修飾が可能です。
材料科学: ポリマーやナノマテリアルなど、ユニークな特性を持つ新規材料の合成に使用できます。
科学的研究の応用
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
作用機序
4-(3-ブロモベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に作用し、その活性を調節することがあります。ブロモベンゾイル基は、タンパク質の求核部位と共有結合を形成する可能性があります。一方、カルボニトリル基は、水素結合やその他の非共有結合相互作用に関与する可能性があります。
類似化合物の比較
類似化合物
4-シアノテトラヒドロピラン: ブロモベンゾイル基を持たない、カルボニトリル基を持つ類似化合物。
3-ブロモテトラヒドロピラン: ベンゾイル基ではなく、テトラヒドロピラン環に臭素原子を持つ化合物。
独自性
4-(3-ブロモベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、ブロモベンゾイル基とカルボニトリル基の両方が存在することによって独自です。これは、より単純な類似体にはない反応性と機能性の組み合わせを提供します。これにより、有機合成における汎用性の高い中間体となり、医薬品化学研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-Cyanotetrahydropyran: A similar compound with a carbonitrile group but without the bromobenzoyl group.
3-Bromotetrahydropyran: A compound with a bromine atom on the tetrahydropyran ring instead of the benzoyl group.
Uniqueness
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the bromobenzoyl and carbonitrile groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC名 |
4-(3-bromobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12BrNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2 |
InChIキー |
QBTFHHWZGBOCRK-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11796966.png)
![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
![3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11796993.png)





